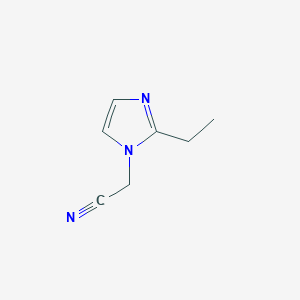

(2-ethyl-1H-imidazol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3. It has a molecular weight of 135.17 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds, such as “this compound”, is an area of active research . For example, Nandha et al. synthesized a related compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 135.17 .Scientific Research Applications

Synthesis and Characterization of Novel Compounds A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, demonstrating the compound's utility in creating new chemical entities with potentially useful properties. The products were prepared in good to excellent yields, highlighting the efficiency of this synthetic route (Goli-Garmroodi et al., 2015).

Biological Activity Studies Research on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole explored the biological activity of these compounds. The study's findings offer insights into the potential applications of (2-ethyl-1H-imidazol-1-yl)acetonitrile derivatives in medicinal chemistry, particularly their antibacterial properties (Al-badrany et al., 2019).

Solvation Process and Solute-Solvent Interactions The solvation process and solute-solvent interactions of imidazole compounds, including 2-ethyl- and 2-isopropyl-imidazole, in various solvents were investigated. This research provides a detailed understanding of how these compounds interact with solvents, which is crucial for their application in chemical synthesis and pharmaceutical formulations (Herrera-Castro & Torres, 2019).

Mercury Ion Detection A study reported the synthesis of imidazo[1,2-a]pyridine derivatives that can act as efficient fluorescent probes for mercury ion detection. This application is particularly relevant in environmental monitoring and the development of sensors for heavy metal ions, showcasing the versatility of this compound derivatives in analytical chemistry (Shao et al., 2011).

Environmental and Electrochemical Applications The electrochemical CO2 reduction process was modulated using an ionic liquid containing 1-ethyl-3-methylimidazolium, illustrating how this compound derivatives can influence electrochemical reactions. This research highlights the potential of such compounds in developing sustainable technologies and carbon capture strategies (Sun et al., 2014).

Safety and Hazards

The safety information for “(2-ethyl-1H-imidazol-1-yl)acetonitrile” indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing new synthetic routes for imidazole and their derived products .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds generally interact with their targets through nucleophilic attacks . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.

Biochemical Pathways

Imidazole compounds are known to be key components in a variety of functional molecules used in everyday applications . They are deployed in traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Pharmacokinetics

The compound’s molecular weight is 13517 , which could potentially influence its bioavailability.

Result of Action

Imidazole compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .

Action Environment

It is known that the compound is a liquid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRTXXSRTQNWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628817 |

Source

|

| Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119451-03-4 |

Source

|

| Record name | 2-Ethyl-1H-imidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)